MALATHION BETA-MONOACID

概要

説明

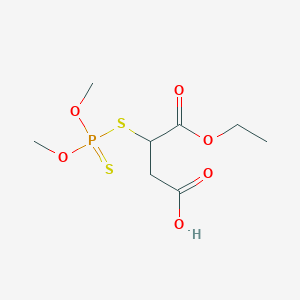

MALATHION BETA-MONOACID is an organophosphorus compound known for its diverse applications in various fields such as organic synthesis, catalysis, and drug discovery. This compound is characterized by its unique chemical structure, which includes a butanedioic acid backbone with a dimethoxyphosphinothioylthio group and an ethyl ester moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MALATHION BETA-MONOACID typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphinothioylthio reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

化学反応の分析

Types of Reactions

MALATHION BETA-MONOACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxyphosphinothioylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ester moiety .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinothioyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

科学的研究の応用

Agricultural Applications

-

Pest Control :

- Malathion beta-monoacid is utilized in managing a variety of agricultural pests, including aphids, whiteflies, and fruit flies. Its effectiveness in controlling these pests has been documented in numerous studies .

- Formulations containing malathion are available in various types such as emulsifiable concentrates and ready-to-use baits, allowing for flexibility in application methods across different crops .

- Residue Monitoring :

Public Health Applications

-

Vector Control :

- Malathion is extensively used to control mosquito populations, particularly in areas prone to mosquito-borne diseases like West Nile virus and Zika virus. The beta-monoacid metabolite serves as a biomarker for exposure assessment in populations living near spray areas .

- In public health initiatives, malathion's efficacy against adult mosquitoes has been evaluated through field trials, demonstrating significant reductions in mosquito populations post-application .

- Biomonitoring :

Environmental Applications

-

Degradation Studies :

- Understanding the degradation pathways of malathion and its metabolites, including beta-monoacid, is crucial for evaluating environmental impact. Studies have shown that malathion degrades into several metabolites under various environmental conditions, some of which may exhibit higher toxicity than the parent compound .

- Research utilizing computational models has elucidated the degradation mechanisms of malathion under different conditions, highlighting the importance of monitoring its metabolites like beta-monoacid for environmental safety assessments .

- Ecotoxicology :

Data Tables

Case Studies

-

Case Study 1: Mosquito Control Program

In a community-wide mosquito control program using aerial spraying of malathion, researchers monitored mosquito populations before and after application. Results indicated a 90% reduction in adult mosquito numbers within two weeks post-spray, with subsequent monitoring showing a correlation between urinary levels of malathion metabolites and exposure risk among residents . -

Case Study 2: Agricultural Residue Analysis

A study conducted on crops treated with malathion assessed residue levels post-harvest using GC-MS techniques. Findings revealed that while initial residue levels were above acceptable limits immediately after application, degradation over time brought levels within safe consumption thresholds by harvest time .

作用機序

The mechanism of action of MALATHION BETA-MONOACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function . This mechanism is particularly relevant in its use as an insecticide, where it targets cholinesterase enzymes in pests .

類似化合物との比較

Similar Compounds

- Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, diethyl ester

- Butanedioic acid, 2-[(dimethoxyphosphinothioyl)thio]-, 1,4-bis(2-ethoxyethyl) ester

- Butanedioic acid, 2-[(dimethoxyphosphinothioyl)thio]-, 4-ethyl ester

Uniqueness

Compared to its analogs, MALATHION BETA-MONOACID is unique due to its specific ester configuration, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes and product properties .

生物活性

Malathion beta-monoacid is a significant metabolite of the organophosphate insecticide malathion, widely utilized in agricultural and public health settings. This compound arises from the hydrolysis of malathion, primarily catalyzed by carboxylesterases and phosphatases in biological systems. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

This compound, with the molecular formula , exhibits lower toxicity compared to its parent compound, malathion. The hydrolysis process leading to its formation can be represented as follows:

This transformation is significant because it indicates a pathway through which malathion can be detoxified in biological systems. Studies have shown that while malathion is acutely toxic, its monoacid derivatives are considerably less harmful, making them a focus for research on pesticide metabolism and environmental effects.

Biological Activity and Mechanisms

The biological activity of this compound is primarily characterized by its role in detoxifying more toxic metabolites such as malaoxon. Although it interacts with biological systems, its effects are generally milder. Notably, this compound can influence various enzymatic pathways, particularly those involved in detoxification processes. It acts as a substrate for carboxylesterases, which are critical for the metabolism of organophosphates .

Enzymatic Interactions

Research indicates that this compound can affect multiple physiological pathways through its interactions with enzymes beyond acetylcholinesterase (AChE). This inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects such as respiratory failure and muscle spasms upon exposure to higher concentrations of malathion .

Case Studies and Research Findings

Several studies have explored the biological activity and effects of this compound:

- Oxidative Stress Parameters : A study assessed the impact of malathion exposure on oxidative stress in larvae and adult males of a specific insect species. The results indicated significant increases in lipid peroxidation levels at certain concentrations, demonstrating that even metabolites like this compound can induce oxidative stress .

- Human Exposure : In human biomonitoring studies, approximately 35% of an oral dose of malathion was excreted as this compound. This finding highlights the compound's relevance in understanding human exposure and metabolism of organophosphates .

- Toxicokinetic Modeling : A toxicokinetic model demonstrated that following dermal exposure to malathion, the absorption rate significantly influences the urinary excretion rate of its metabolites, including this compound. The model helps establish biological reference values for monitoring occupational exposure to malathion .

Comparative Analysis with Other Organophosphates

| Compound | Toxicity Level | Primary Metabolite | Enzymatic Interaction |

|---|---|---|---|

| Malathion | High | Malaoxon | AChE |

| This compound | Low | - | Carboxylesterases |

| Chlorpyrifos | Moderate | TCPY | AChE |

This table illustrates the comparative toxicity levels and metabolic pathways associated with malathion and its derivatives, emphasizing the reduced toxicity associated with this compound.

特性

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGSBYVTRDSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274247 | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-51-9, 35884-76-5 | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。